Pexacerfont

Vue d'ensemble

Description

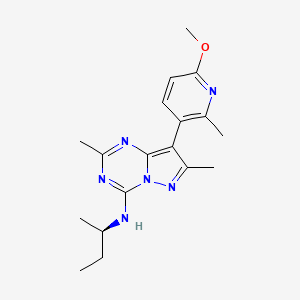

Pexacerfont is a drug developed by Bristol-Myers Squibb which acts as a CRF1 antagonist . It has been investigated for the treatment of Alcoholism, Anxiety Disorder, Alcohol Dependence, and Alcohol-Related Disorders .

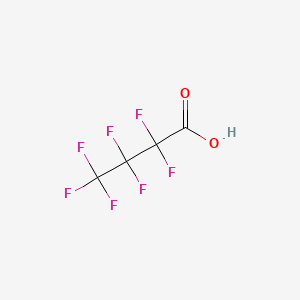

Molecular Structure Analysis

Pexacerfont has a molecular formula of C18H24N6O and an average molecular weight of 340.431 . It belongs to the class of organic compounds known as pyrazolylpyridines, which are compounds containing a pyrazolylpyridine skeleton, consisting of a pyrazole linked (not fused) to a pyridine by a bond .Physical And Chemical Properties Analysis

Pexacerfont is a solid compound . It has a solubility of 50 mg/mL in DMSO when ultrasonicated .Applications De Recherche Scientifique

Treatment of Alcohol Use Disorder (AUD)

Pexacerfont has been investigated for its potential to modulate neural responses during self-referential processing in individuals with AUD. It aims to dampen CRF-induced upregulation in the extended amygdala, which is associated with alcohol craving and dependency .

Stress-Induced Alcohol Craving Suppression

As a CRF1 antagonist, Pexacerfont has been evaluated for its ability to suppress stress-induced alcohol craving and associated brain responses in treatment-seeking individuals. This application focuses on reducing the psychological triggers that lead to alcohol consumption .

Drug Withdrawal Treatment

Pexacerfont shows promise as a treatment for withdrawal symptoms in individuals dependent on substances like heroin and methamphetamine. Clinical trials suggest it could alleviate withdrawal symptoms, making it a potential therapy for addiction recovery .

Neuroendocrine and Autonomic Stress Responses

Research indicates that oral administration of CRF1 antagonists like Pexacerfont can significantly attenuate behavioral, neuroendocrine, and autonomic responses to stress in primates, which may have implications for stress-related disorders .

Impact on Gonadal Leydig Cell Function

Studies are exploring how CRF1 antagonism affects gonadal Leydig cell function in men, particularly in conditions like congenital adrenal hyperplasia (CAH). This research could lead to new insights into the hormonal regulation and treatment of CAH .

Mécanisme D'action

Target of Action

Pexacerfont, also known as BMS-562086, is a drug developed by Bristol-Myers Squibb . It primarily targets the Corticotropin-Releasing Factor 1 (CRF1) receptor . The CRF1 receptor is a part of the corticotropin-releasing factor system that coordinates the endocrine, immune, autonomic, behavioral responses to stress .

Mode of Action

Pexacerfont acts as a CRF1 antagonist . It binds to the CRF1 receptors and blocks their activity. Corticotropin-releasing factor (CRF), also known as corticotropin-releasing hormone, is an endogenous peptide hormone which is released in response to various triggers such as chronic stress . This release then triggers the release of corticotropin (ACTH), another hormone which is involved in the physiological response to stress .

Biochemical Pathways

It is known that the chronic release of crf and acth is believed to be directly or indirectly involved in many of the harmful physiological effects of chronic stress, such as excessive glucocorticoid release, diabetes mellitus, osteoporosis, stomach ulcers, anxiety, depression, and development of high blood pressure and consequent cardiovascular problems .

Pharmacokinetics

It is known that pexacerfont has slow pharmacokinetics . In one study, participants were given a loading dose of 300 mg/day for 7 days, followed by a maintenance dose of 100 mg/day for 21 days .

Result of Action

Pexacerfont’s action as a CRF1 antagonist has been investigated for the treatment of Alcoholism, Anxiety Disorder, Alcohol Dependence, and Alcohol-Related Disorders .

Action Environment

The environment can significantly influence the action, efficacy, and stability of Pexacerfont. For instance, stress levels can impact the effectiveness of Pexacerfont. In a study, Pexacerfont was tested for its ability to reduce stress-induced eating in people scoring high on dietary restraint (food preoccupation and chronic unsuccessful dieting) with body-mass index (BMI) >22 . The study suggested some protective effect of Pexacerfont against eating after a laboratory stressor .

Propriétés

IUPAC Name |

N-[(2R)-butan-2-yl]-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-7-10(2)19-18-22-13(5)21-17-16(12(4)23-24(17)18)14-8-9-15(25-6)20-11(14)3/h8-10H,7H2,1-6H3,(H,19,21,22)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWQSAZEYIZZCE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196675 | |

| Record name | Pexacerfont | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pexacerfont | |

CAS RN |

459856-18-9 | |

| Record name | Pexacerfont | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459856-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pexacerfont [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459856189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pexacerfont | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pexacerfont | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEXACERFONT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF1VBG4ZUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

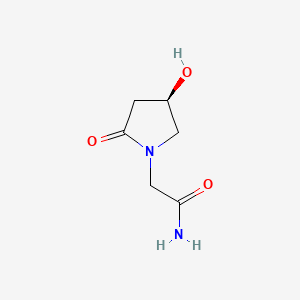

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-N'-[2-amino-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]butanoyl]-N'-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]-3-[[(2S)-2-[[(2R)-5-(carbamoylamino)-2-[[(Z)-dec-2-enoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-2-hydroxybutanediamide](/img/structure/B1679579.png)